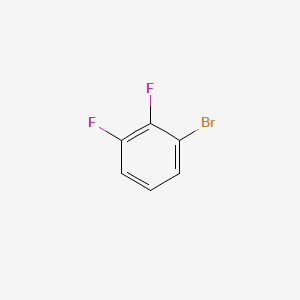

1-Bromo-2,3-difluorobenzene

描述

Contextualizing 1-Bromo-2,3-difluorobenzene within Halogenated Aromatic Compounds

Halogenated aromatic compounds are a class of organic molecules that feature one or more halogen atoms directly attached to an aromatic ring. The introduction of halogens like fluorine, chlorine, bromine, and iodine can significantly alter the physical, chemical, and biological properties of the parent aromatic compound. mt.com this compound is a member of this class, specifically a di-fluoro-mono-bromo derivative of benzene (B151609).

Significance of Bromine and Fluorine Substituents in Aromatic Systems

The presence of both bromine and fluorine atoms on the benzene ring of this compound provides a unique combination of properties that are highly sought after in synthetic chemistry.

Fluorine, being the most electronegative element, creates a strong carbon-fluorine bond, which can enhance the metabolic stability and bioavailability of drug molecules. wikipedia.orgmdpi.comnih.gov The introduction of fluorine can also influence properties like lipophilicity, which affects a drug's ability to cross cell membranes. innospk.commdpi.com In material science, fluorine-containing compounds often exhibit high thermal stability and chemical inertness. numberanalytics.com

The bromine atom, on the other hand, serves as a versatile synthetic handle. mt.com It can be readily converted into other functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, or used to form Grignard reagents. mt.com This reactivity allows for the construction of more complex molecular architectures. The bromine atom also deactivates the aromatic ring towards electrophilic substitution, but it is an ortho-, para-director, influencing the position of incoming substituents. stackexchange.com

The interplay of the strongly electron-withdrawing fluorine atoms and the polarizable, reactive bromine atom in this compound creates a unique electronic environment on the aromatic ring, influencing its reactivity and making it a valuable tool for chemists. chemimpex.com

Historical Perspective of Organofluorine and Organobromine Chemistry in Synthesis

The field of organofluorine chemistry dates back to the 19th century, with the first synthesis of fluoromethane. wikipedia.orgnumberanalytics.com However, it was the discovery of stable and non-toxic refrigerants like Freon in the 1920s that spurred significant interest and growth in this area. numberanalytics.com The post-World War II era saw a dramatic expansion in industrial organofluorine chemistry, leading to the development of a wide array of materials, including polymers and pharmaceuticals. nih.govresearchgate.net The unique properties imparted by fluorine, such as enhanced stability and bioactivity, have made organofluorine compounds a cornerstone of modern medicinal chemistry and material science. mdpi.comnumberanalytics.com

Organobromine chemistry has an equally rich history, with brominated compounds being used for centuries. In synthetic organic chemistry, the development of reactions like the Grignard reaction in the early 20th century highlighted the utility of organobromides as key intermediates. The versatility of the carbon-bromine bond, which can be readily cleaved or transformed, has made organobromine compounds indispensable in the synthesis of complex organic molecules. mt.com

Academic Research Motivations and Challenges Associated with this compound

The unique structural features of this compound have made it a subject of considerable interest in academic and industrial research.

Driving Forces for Investigating this compound Reactivity and Applications

The primary driver for research into this compound is its utility as a versatile building block in the synthesis of high-value chemical entities. innospk.com Its applications span several key areas:

Pharmaceuticals: It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). innospk.comhomesunshinepharma.comchemimpex.com For instance, it has been used in the development of a potent, orally active Calcitonin Gene-Related Peptide (CGRP) receptor antagonist, BMS-846372. chemicalbook.comsmolecule.com The presence of the difluorophenyl moiety is crucial for enhancing the biological activity and metabolic stability of drug candidates. innospk.com

Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as an intermediate in the creation of new crop protection agents. chemimpex.comchemimpex.com

Material Science: this compound is used in the production of liquid crystals and specialty polymers. chemicalbook.comsmolecule.comsmolecule.com The fluorine atoms can impart desirable properties such as thermal stability and chemical resistance to these materials. chemimpex.comchemimpex.com

Chemical Research: The distinct reactivity profile of this compound makes it a valuable tool for exploring new synthetic methodologies and reaction mechanisms. chemimpex.com For example, it has been used in the preparation of 2,3-difluorophenyl(dimethyl)phosphane. chemicalbook.com

A summary of the key properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 38573-88-5 |

| Molecular Formula | C₆H₃BrF₂ |

| Molecular Weight | 192.99 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 157-158 °C (lit.), 234 °C |

| Density | 1.724 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.509 (lit.) |

Data sourced from multiple references. innospk.comchemimpex.comchemicalbook.comsigmaaldrich.comchemicalbook.com

Current Gaps and Future Directions in this compound Research

While this compound is a valuable synthetic intermediate, there are still areas for further exploration. Current research often focuses on its application in known reaction pathways. Future research could delve into several key areas:

Novel Synthetic Methodologies: Developing more efficient, selective, and sustainable methods for the synthesis of this compound itself and for its subsequent functionalization is an ongoing need. numberanalytics.com This includes the exploration of new catalytic systems, such as those based on photocatalysis or electrochemistry, for C-F and C-Br bond formation and manipulation. numberanalytics.comnumberanalytics.com

Asymmetric Synthesis: A significant future direction lies in the development of stereoselective reactions involving this compound to create chiral molecules. numberanalytics.comsnnu.edu.cn This is particularly important for the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its efficacy.

New Materials: Exploring the use of this compound in the design and synthesis of novel fluorinated materials with unique optical, electronic, or physical properties is a promising avenue. smolecule.comontosight.ai

Computational Studies: The use of computational modeling and machine learning to predict the reactivity of this compound and to design new synthetic routes and materials is an emerging trend that could accelerate discoveries in this field. numberanalytics.com

The continued exploration of the chemistry of this compound holds significant promise for advancing various fields, from medicine to materials science. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWWASUTWAFKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369814 | |

| Record name | 1-Bromo-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38573-88-5 | |

| Record name | 1-Bromo-2,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38573-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 1 Bromo 2,3 Difluorobenzene and Its Derivatives

Regioselective Bromination Approaches for Difluorobenzene Precursors

Achieving regioselectivity in the bromination of difluorobenzene precursors is a primary focus of synthetic design. The directing effects of the fluorine atoms, combined with the choice of synthetic route, determine the final isomeric product.

A robust method for the regioselective synthesis of 1-bromo-2,3-difluorobenzene involves a multi-step process starting from building blocks like tetrafluoroethylene (B6358150) and buta-1,3-diene. chemicalbook.com This pathway proceeds through the formation of a fluorinated cyclohexene (B86901) intermediate, which then undergoes halogenation and subsequent dehydrohalogenation to yield the aromatic product. chemicalbook.com

One specific example of this approach starts with 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene. chemicalbook.comchemicalbook.com Treatment of this intermediate with a strong base, such as potassium hydroxide (B78521) (KOH), induces a dehydrohalogenation reaction. This elimination of two molecules of hydrogen fluoride (B91410) results in the formation of the aromatic ring, yielding this compound. A phase-transfer catalyst like triethylbenzylammonium chloride is often employed to facilitate the reaction between the aqueous base and the organic substrate. chemicalbook.comchemicalbook.com

A similar strategy utilizes 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane as the starting material. chemicalbook.com This precursor, when subjected to dehydrohalogenation with an aqueous solution of KOH, also produces this compound. chemicalbook.com

| Starting Material | Reagents | Temperature (°C) | Duration | Yield |

| 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene | 50% aq. KOH, triethylbenzylammonium chloride | 30-35, then 75-85 | 30 min, then 2 h | Data not specified |

| 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane | 50% aq. KOH, triethylbenzylammonium chloride | 20-30, then 80-85 | 1.5 h, then 2 h | Data not specified |

Radical bromination is a key step in synthetic pathways that begin with alkyl-substituted difluorobenzenes. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, is a classic example of this approach. wikipedia.orgmychemblog.comkoreascience.kr This method is highly selective for the bromination of benzylic positions (the carbon atom adjacent to an aromatic ring). mychemblog.com

In a synthetic route towards this compound, a precursor such as 2,3-difluorotoluene (B1304731) can be used. chemicalbook.com The benzylic methyl group of 2,3-difluorotoluene is selectively brominated using NBS and AIBN in a suitable solvent like dichloromethane. chemicalbook.com This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group, creating a benzylic radical. mychemblog.com This radical then reacts with NBS to form the brominated product and regenerate the radical chain carrier. libretexts.org The resulting 1-(bromomethyl)-2,3-difluorobenzene is an intermediate that can be further transformed to obtain other derivatives. This method has been demonstrated to be effective on a large scale, achieving high yields. chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield |

| 2,3-difluorotoluene | N-Bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN) | Dichloromethane | 0-10, then 40 | 91% (of intermediate) |

Direct electrophilic aromatic substitution on a difluorobenzene ring with molecular bromine (Br₂) and a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃) is a common method for introducing a bromine atom. study.comsilapatharcollege.edu.in However, the regiochemical outcome is strictly governed by the directing effects of the two fluorine substituents.

Fluorine atoms are ortho-, para-directing groups due to their ability to donate electron density via resonance, but they are also strongly deactivating due to their high electronegativity (inductive effect). When direct bromination is attempted on difluorobenzene isomers, the position of bromination is highly selective, and this does not typically lead to the formation of this compound from common precursors like 1,2- or 1,3-difluorobenzene (B1663923). For instance, the direct bromination of 1,3-difluorobenzene (m-difluorobenzene) selectively yields 1-bromo-2,4-difluorobenzene, not 1-bromo-3,5-difluorobenzene (B42898) or other isomers. google.comgoogle.com This high regioselectivity makes direct bromination unsuitable for synthesizing this compound from 1,2-difluorobenzene, as the electronic effects of the fluorine atoms would direct the incoming electrophile to other positions on the ring.

Synthesis of this compound from Other Difluorobenzene Isomers

The transformation of readily available difluorobenzene isomers or their derivatives provides alternative pathways to this compound and its isomers, which are valuable for comparative studies.

Synthesizing this compound can be achieved by starting with a derivative of 1,2-difluorobenzene. As previously discussed, the radical bromination of 2,3-difluorotoluene (a derivative of 1,2-difluorobenzene) using NBS produces an intermediate which is a step in a multi-step synthesis. chemicalbook.com This highlights a strategy where the desired substitution pattern is built from a precursor that already contains the 1,2-difluoro arrangement.

Transformations from 1,3-difluorobenzene derivatives are less direct for producing the 1-bromo-2,3-difluoro isomer due to the inherent substitution patterns. Direct bromination of 1,3-difluorobenzene itself leads to 1-bromo-2,4-difluorobenzene. google.com Accessing the 1,2,3-substitution pattern from a 1,3-disubstituted starting material would require more complex, multi-step synthetic sequences involving functional group interconversions and potential rearrangement reactions.

The synthesis of isomeric bromodifluorobenzenes is crucial for comparative studies in fields like medicinal chemistry and materials science. These isomers are often prepared via distinct synthetic routes.

1-Bromo-2,4-difluorobenzene : This isomer is readily synthesized by the direct electrophilic bromination of 1,3-difluorobenzene. guidechem.com The reaction is typically carried out using bromine in the presence of a Lewis acid catalyst. The fluorine atoms at positions 1 and 3 direct the incoming bromine to the 4-position (para to one fluorine and ortho to the other), resulting in the selective formation of 1-bromo-2,4-difluorobenzene. google.com

1-Bromo-2,6-difluorobenzene (B153491) : The synthesis of this isomer often requires starting from a precursor that facilitates the desired substitution pattern. For example, a three-component coupling reaction involving 1-bromo-2,6-difluorobenzene, benzyne (B1209423), and isocyanides has been reported, indicating its use as a building block. chemicalbook.com It can also be used in the synthesis of tris(fluorophenyl)boranes. While specific high-yield syntheses are proprietary or less commonly published, routes could involve the diazotization of 2,6-difluoroaniline (B139000) followed by a Sandmeyer-type reaction.

Green Chemistry Principles in this compound Synthesis

The core tenets of green chemistry—preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency—are guiding the innovation in the production of this compound. The focus is on creating processes that are not only efficient and cost-effective but also safer for both chemists and the environment.

Development of Environmentally Benign Synthetic Routes

The exploration of greener pathways to this compound centers on replacing hazardous reagents and minimizing energy-intensive steps. While the field is still evolving, several promising strategies are emerging.

One of the most significant advancements lies in the field of biocatalysis . Research has shown that microbial oxidation can be employed in the synthesis of halogenated aromatic compounds. Specifically, the use of enzymes from microorganisms like Pseudomonas putida has been investigated for the oxidation of this compound. rsc.orgnih.govresearchgate.netresearchgate.net This biocatalytic approach offers the potential for high selectivity under mild reaction conditions, such as ambient temperature and pressure, thereby reducing energy consumption and the need for harsh chemical oxidants. rsc.org The enzymes, being biodegradable, also present a more environmentally friendly alternative to traditional metal catalysts. rsc.org

Another area of development is the use of safer brominating agents . Traditional bromination reactions often employ molecular bromine (Br₂), which is highly toxic and corrosive. nih.gov Green chemistry principles advocate for the use of less hazardous alternatives, such as N-bromosuccinimide (NBS), or the in situ generation of bromine from less hazardous precursors like hydrobromic acid (HBr) or potassium bromide (KBr) with an oxidant. nih.govcambridgescholars.com These methods avoid the storage and handling of large quantities of molecular bromine, significantly improving the safety profile of the synthesis.

Furthermore, the application of continuous flow chemistry offers a promising avenue for the safer and more efficient synthesis of this compound. nih.gov Flow reactors, with their small reaction volumes and excellent heat and mass transfer capabilities, can minimize the risks associated with highly reactive intermediates and exothermic reactions. nih.gov This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities while reducing waste generation.

Atom Economy and Waste Minimization in Production

A critical evaluation of any synthetic route from a green chemistry perspective involves the assessment of its atom economy and the total waste generated, often quantified by the E-factor (Environmental Factor).

Atom Economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The traditional synthesis of this compound often proceeds via the dehydrohalogenation of a precursor like 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene.

The balanced chemical equation for this reaction is: C₆H₃BrF₄ + 2 KOH → C₆H₃BrF₂ + 2 KF + 2 H₂O

The atom economy for this process can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₆H₃BrF₂ | 192.99 |

| 1-Bromo-5,5,6,6-tetrafluorocyclohex-1-ene | C₆H₅BrF₄ | 230.99 |

| Potassium Hydroxide | KOH | 56.11 |

Note: The molecular weights are approximate and for calculation purposes.

Based on this, the theoretical atom economy is approximately 56.1%. This indicates that a significant portion of the reactant atoms end up as byproducts (potassium fluoride and water).

Waste Minimization and E-Factor: The E-factor provides a more practical measure of the waste produced, taking into account reaction yield, solvent usage, and workup procedures. For the dehydrohalogenation route, the primary waste products are the salts (potassium fluoride and unreacted potassium hydroxide) and the solvents used for extraction and purification. The high salt load in the aqueous waste stream requires significant treatment before disposal.

In contrast, biocatalytic routes, while still in development for industrial-scale production, hold the promise of significantly lower E-factors. These reactions are typically performed in aqueous media under mild conditions, reducing the need for organic solvents. The waste streams from such processes are often more biodegradable and less toxic.

The table below provides a qualitative comparison of a traditional synthetic route with a potential greener alternative, highlighting the key green chemistry metrics.

| Feature | Traditional Dehydrohalogenation | Biocatalytic Oxidation (Conceptual) |

| Reagents | Strong base (KOH) | Enzymes from microorganisms |

| Solvents | Organic solvents for extraction | Primarily aqueous media |

| Conditions | Elevated temperatures | Mild (ambient) temperatures |

| Atom Economy | Moderate (~56%) | Potentially higher |

| Waste Products | Inorganic salts, organic solvents | Biodegradable byproducts |

| Safety | Use of corrosive base | Generally safer |

The ongoing research into environmentally benign synthetic routes for this compound underscores a paradigm shift in chemical manufacturing, where sustainability and efficiency are pursued in tandem.

Iii. Mechanistic Investigations and Reaction Pathways of 1 Bromo 2,3 Difluorobenzene

Electrophilic Aromatic Substitution Mechanisms Involving 1-Bromo-2,3-difluorobenzeneorganicchemistrytutor.comwikipedia.org

Electrophilic aromatic substitution (EAS) on the 1-Bromo-2,3-difluorobenzene ring is a process governed by the directing effects of the existing halogen substituents. organicchemistrytutor.comwikipedia.org These reactions involve an electrophile replacing a hydrogen atom on the aromatic ring. researchgate.net

Halogens as substituents on a benzene (B151609) ring present a unique case in electrophilic aromatic substitution. They are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. wikipedia.orgyoutube.com This deactivation stems from their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the ring. wikipedia.orglibretexts.org

However, halogens are also ortho-, para-directors. This is because they can donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the carbocation intermediate (the Wheland or sigma complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com This resonance stabilization is most effective when the electrophile attacks at the positions ortho or para to the halogen. masterorganicchemistry.com

In this compound, the ring has three halogen substituents, each influencing the regioselectivity of the reaction. The available positions for substitution are C4, C5, and C6.

Inductive Effects (-I): Both fluorine and bromine are highly electronegative, withdrawing electron density from the ring. Fluorine is more electronegative than bromine, so its inductive effect is stronger. The cumulative inductive effect of the three halogens strongly deactivates the ring.

Resonance Effects (+M): All three halogens can donate electron density via resonance. This effect stabilizes the positively charged intermediate. The resonance donation from fluorine is generally considered more effective at stabilizing an adjacent carbocation than that from bromine, despite fluorine's higher electronegativity, due to better orbital overlap between the 2p orbitals of fluorine and carbon. wikipedia.org

The directing effects on the available positions are as follows:

Position C4: This position is ortho to the fluorine at C3 and meta to the bromine at C1 and the fluorine at C2.

Position C5: This position is para to the fluorine at C2, meta to the bromine at C1, and meta to the fluorine at C3.

Position C6: This position is ortho to the bromine at C1 and para to the fluorine at C3.

Attack at C6 is generally favored as it receives stabilizing resonance effects from two halogen atoms (ortho-Br and para-F), making the corresponding carbocation intermediate more stable than those for attack at C4 or C5. Attack at C5 is also viable due to the para-directing effect of the C2-fluorine. The precise product distribution would depend on the specific electrophile and reaction conditions.

Detailed experimental data on the transition state analysis for electrophilic substitution on this compound is not extensively published. However, the energetics can be inferred from general principles. The rate-determining step in electrophilic aromatic substitution is typically the formation of the high-energy carbocation intermediate. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Bromo-2,3-difluorobenzenewikipedia.orgsmolecule.com

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound, proceeding via a mechanism distinct from EAS. masterorganicchemistry.com In this reaction, a nucleophile displaces a leaving group on the aromatic ring. masterorganicchemistry.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. masterorganicchemistry.com In this compound, the two fluorine atoms serve this purpose effectively. Their powerful inductive effects withdraw electron density, making the benzene ring electrophilic and susceptible to attack by a nucleophile. masterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine at C1), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge of this intermediate is stabilized by the electron-withdrawing fluorine atoms, particularly the one at the ortho position (C2). In the second step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com

Nucleophile Scope: A wide range of nucleophiles can be employed in the SNAr reactions of this compound. The reaction's versatility makes it a valuable tool in synthesis. Common nucleophiles include:

Oxygen Nucleophiles: Alcohols and phenols, often in the presence of a base to form the more nucleophilic alkoxide or phenoxide ions. smolecule.com

Nitrogen Nucleophiles: Amines, both primary and secondary, are effective nucleophiles. smolecule.comresearchgate.net

Sulfur Nucleophiles: Thiols can be used to introduce sulfur-containing functional groups. nih.gov

Table 2: Relative Reactivity of Leaving Groups in a Typical SNAr Reaction

| Leaving Group | Relative Rate |

|---|---|

| F | 3300 |

| Cl | 4.3 |

| Br | 3.1 |

| I | 1.0 |

(Data adapted from a study on the reaction of 1-halo-2,4-dinitrobenzene with piperidine, illustrating the general trend in SNAr reactivity.) masterorganicchemistry.com

Radical Reactions and Organometallic Coupling of 1-Bromo-2,3-difluorobenzenesmolecule.comsmolecule.comresearchgate.net

Beyond ionic substitution reactions, this compound is a versatile substrate in reactions involving radical intermediates and, most notably, in organometallic cross-coupling reactions. smolecule.comresearchgate.net These methods are central to modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The bromine atom on the ring is the primary site of reactivity for these transformations. smolecule.com It readily participates in palladium-catalyzed cross-coupling reactions, where it serves as an effective leaving group or "handle" for functionalization. researchgate.net

Common Organometallic Coupling Reactions:

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions. It involves the reaction of this compound with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. smolecule.comresearchgate.net This reaction is highly efficient for creating new biaryl structures. nih.gov For instance, coupling with (2,3-difluorophenyl)boronic acid has been reported, though sometimes with low yields depending on steric hindrance. nih.gov

Heck Coupling: This reaction forms a substituted alkene by coupling the bromoarene with an alkene in the presence of a palladium catalyst. smolecule.comnbinno.com

Stille Coupling: This involves the reaction with an organotin compound, also catalyzed by palladium. fluorine1.ru

Negishi Coupling: This employs an organozinc reagent, which can be prepared from this compound by reaction with activated zinc. units.it These organozinc intermediates then couple with other aryl halides. units.it

Ullmann Coupling: This reaction, typically using copper, can couple two molecules of the bromoarene to form a symmetrical biaryl. fluorine1.ru

These reactions proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a low-valent metal catalyst (e.g., Pd(0)), followed by transmetalation with the coupling partner, and finally reductive elimination to yield the product and regenerate the catalyst.

Table 3: Overview of Organometallic Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Typical Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Palladium Complex | C-C (Aryl-Aryl) |

| Heck | Alkene | Palladium Complex | C-C (Aryl-Vinyl) |

| Stille | Organotin Reagent | Palladium Complex | C-C (Aryl-Aryl/Vinyl) |

| Negishi | Organozinc Reagent | Palladium or Nickel Complex | C-C (Aryl-Aryl) |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Utilizing the Carbon-Bromine Bond

The carbon-bromine (C-Br) bond in this compound is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations involves a catalytic cycle centered on a palladium complex.

General Catalytic Cycle:

Oxidative Addition: The cycle initiates with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) species. This is often the rate-determining step, particularly for aryl bromides compared to more reactive aryl iodides. rug.nlresearchgate.net

Transmetalation (for Suzuki and Sonogashira): In the Suzuki reaction, an organoboron compound (like a boronic acid) transfers its organic group to the palladium(II) complex. rsc.org In the Sonogashira reaction, a copper(I) acetylide, formed in a separate catalytic cycle involving a copper co-catalyst and a terminal alkyne, performs this transfer. wikipedia.orgresearchgate.net

Migratory Insertion (for Heck): In the Heck reaction, an alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond. mdpi.com

Reductive Elimination: The final step is the reductive elimination of the newly formed product, which creates the desired carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. mdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds. The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine substituents. While specific kinetic data for this compound is not abundant, studies on isomeric fluorobromobenzenes show that such compounds readily participate in Suzuki couplings. For instance, reactions of 1-bromo-2-fluorobenzene (B92463) and 1-bromo-3-fluorobenzene (B1666201) with 4-fluorophenylboronic acid demonstrate good catalytic activity. mdpi.com The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base to activate the boronic acid. rsc.org

Heck Reaction: The Heck reaction couples this compound with alkenes. The regioselectivity of the alkene insertion is governed by both steric and electronic factors. mdpi.com For aryl bromides, the oxidative addition to the palladium(0) catalyst is typically the rate-determining step. rug.nlscielo.br The presence of electron-withdrawing groups on the aryl halide can influence the reaction rate. mdpi.com

Sonogashira Coupling: This reaction creates arylalkynes by coupling this compound with terminal alkynes. It uniquely employs a dual catalytic system of palladium and copper. wikipedia.org The copper(I) co-catalyst is crucial for activating the alkyne. mdpi.com The relative reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective couplings in polyhalogenated systems. wikipedia.orgnih.gov For polyhalogenated substrates, the choice of catalyst, solvent, and temperature is critical to control the reaction and avoid side reactions like dehalogenation. researchgate.netacs.org

| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Coupling Partner |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, P(o-tol)₃ | K₂CO₃, Na₂CO₃ | Arylboronic Acid |

| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | K₂CO₃, NaOAc | Alkene |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | Terminal Alkyne (+CuI co-catalyst) |

Benzyne (B1209423) Formation from this compound and its Trapping Reactions

Under strongly basic conditions, this compound can undergo an elimination reaction to form a highly reactive intermediate known as 3,4-difluorobenzyne. This process does not involve nucleophilic substitution on the ring but rather a dehydrohalogenation mechanism.

Mechanism of Formation:

Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), abstracts a proton from the carbon atom adjacent to the bromine atom (at the C6 position). The acidity of this proton is enhanced by the inductive effect of the adjacent fluorine atom at C2.

Elimination: The resulting aryl anion is unstable and rapidly eliminates a bromide ion (Br⁻) to form the strained triple bond of the 3,4-difluorobenzyne intermediate.

Trapping Reactions: Due to its extreme reactivity, 3,4-difluorobenzyne cannot be isolated and is generated in situ to be immediately "trapped" by a reacting species present in the mixture. tcichemicals.com A common and synthetically useful trapping reaction is the [4+2] cycloaddition (Diels-Alder reaction) with dienes. uncw.edu The benzyne acts as a potent dienophile. The reaction with furan, for example, yields a 1,4-epoxynaphthalene (B14758370) derivative, which serves as a valuable precursor for other complex molecules. uncw.edu

| Trapping Agent (Diene) | Resulting Product Class | Significance |

|---|---|---|

| Furan | Benzo-fused Oxabicyclic Adducts | Access to substituted naphthols and other polycyclic systems. uncw.edu |

| Pyrroles | Benzo-fused Azabicyclic Adducts | Synthesis of complex nitrogen-containing heterocyclic compounds. uncw.edu |

| Cyclopentadiene | Benzonorbornadiene Derivatives | Used as monomers in ring-opening metathesis polymerization (ROMP). uncw.edu |

| Anthracene | Triptycene Derivatives | Formation of rigid, three-dimensional molecular architectures. |

Radical Bromination and its Influence on Regioselectivity

While electrophilic aromatic substitution is more common for benzene derivatives, reactions involving radical mechanisms are also possible. Radical bromination of the this compound ring itself is not a widely reported synthetic route but can be considered mechanistically. Such a reaction would proceed via a free-radical aromatic substitution pathway, distinct from the ionic mechanisms of electrophilic or nucleophilic attack.

Plausible Mechanism:

Initiation: A bromine radical (Br•) is generated, typically through homolytic cleavage of Br₂ using UV light or a radical initiator.

Addition: The bromine radical adds to the aromatic ring, breaking the aromaticity and forming a resonance-stabilized cyclohexadienyl radical intermediate.

Propagation: This radical intermediate restores aromaticity by losing a hydrogen atom (H•) to another Br₂ molecule, forming the product and a new bromine radical, which continues the chain reaction.

Influence on Regioselectivity: The regioselectivity of the radical attack is determined by the stability of the intermediate cyclohexadienyl radical. The positions available for attack on this compound are C4, C5, and C6. The strong, electron-withdrawing inductive effects of the fluorine and bromine substituents destabilize adjacent radical centers. Therefore, the attack is most likely to occur at the position where the destabilizing effects of the halogens on the resulting radical are minimized. Frontier orbital characteristics play a key role in determining the site of attack in such reactions. nih.gov Without specific experimental data, predicting the precise regioselectivity is challenging, but it is governed by a complex interplay of steric and electronic factors that influence the stability of the potential radical intermediates.

Advanced Kinetic and Thermodynamic Studies of this compound Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively available in the public literature. However, insights can be gained from studies on closely related fluorinated aryl bromides and general principles of reaction kinetics in cross-coupling reactions.

Kinetic Studies: Kinetic analyses of palladium-catalyzed cross-coupling reactions are crucial for optimizing reaction conditions and understanding the mechanism. For many Heck and Suzuki reactions involving aryl bromides, the oxidative addition of the Ar-Br to the Pd(0) complex is the rate-determining step. rug.nlresearchgate.net However, this can change depending on the specific substrates, ligands, and reaction conditions. scielo.brresearchgate.net

In a study on Suzuki-Miyaura reactions of various fluorobromobenzenes with 4-fluorophenylboronic acid, the reaction rates were quantified, providing valuable insight into the influence of fluorine substitution. The results, summarized in the table below, show that these reactions proceed efficiently, with turnover frequencies (TOF) indicating good catalyst activity. mdpi.com

| Aryl Bromide | Temperature (°C) | Time (h) | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|---|

| 1-Bromo-2-fluorobenzene | 70 | 3 | ~67 |

| 1-Bromo-2-fluorobenzene | 110 | 3 | ~67 |

| 1-Bromo-3-fluorobenzene | 70 | 3 | ~44 |

| 1-Bromo-3-fluorobenzene | 110 | 3 | ~63 |

Data adapted from a study on Suzuki-Miyaura coupling with 4-fluorophenylboronic acid, catalyzed by Pd nanoparticles on COOH-modified graphene. mdpi.com

Iv. Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 2,3 Difluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Bromo-2,3-difluorobenzene

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For halogenated aromatic compounds like this compound, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential for a complete assignment of the molecular structure.

Given that the ¹⁹F nucleus possesses a nuclear spin of ½ and is 100% naturally abundant, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds. wikipedia.orgaiinmr.com The ¹⁹F NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), displays two distinct signals for the two non-equivalent fluorine atoms. chemicalbook.comchemicalbook.com The chemical shifts are observed at approximately -130.9 ppm and -134.8 ppm. chemicalbook.comchemicalbook.comchemicalbook.com

These signals appear as multiplets, a result of spin-spin coupling. chemicalbook.com The complexity arises primarily from homonuclear fluorine-fluorine coupling (³J_F-F) between the adjacent fluorine atoms at positions 2 and 3, and heteronuclear fluorine-proton couplings (J_F-H) with the three protons on the aromatic ring. wikipedia.org Fluorine-fluorine coupling constants are typically larger than proton-proton couplings and can occur over several bonds. wikipedia.org While direct coupling between bromine and fluorine (J_F-Br) is not typically observed due to the quadrupolar nature of bromine isotopes, the presence of the bromine atom influences the electronic environment and thus the chemical shift of the adjacent fluorine atom (F-2).

Interactive Table: ¹⁹F NMR Chemical Shifts for this compound Note: The data below is based on spectra recorded in CDCl₃ at 282.4 MHz. chemicalbook.com

| Fluorine Atom | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| F-2 or F-3 | -130.9 | Multiplet (m) |

The ¹H and ¹³C NMR spectra provide a comprehensive map of the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum in CDCl₃ shows three distinct signals, each integrating to one proton, confirming the presence of the three aromatic hydrogens. chemicalbook.comchemicalbook.com These signals appear as complex multiplets in the aromatic region, with chemical shifts reported in the ranges of δ 7.00-7.16, δ 7.17-7.29, and δ 7.34-7.47. chemicalbook.comchemicalbook.com The multiplicity is due to proton-proton (³J_H-H and ⁴J_H-H) and proton-fluorine (³J_H-F, ⁴J_H-F, and ⁵J_H-F) couplings.

The ¹³C NMR spectrum is particularly revealing due to the large one-bond and two-bond carbon-fluorine coupling constants (¹J_C-F and ²J_C-F). The spectrum displays six unique signals, corresponding to the six carbons of the benzene (B151609) ring. chemicalbook.comchemicalbook.com The carbons directly bonded to fluorine (C-2 and C-3) exhibit very large coupling constants (J ≈ 250 Hz) and appear as doublets of doublets due to coupling to both non-equivalent fluorine atoms. chemicalbook.comchemicalbook.comchemicalbook.com Other carbons show smaller C-F couplings, which are invaluable for assigning their positions. chemicalbook.comchemicalbook.com For example, C-1, which is bonded to bromine, appears as a doublet due to a two-bond coupling to the fluorine at C-2. chemicalbook.comchemicalbook.com

Interactive Table: ¹H and ¹³C NMR Data for this compound in CDCl₃ Note: Data from ¹H NMR at 300.1 MHz and ¹³C NMR at 75.5 MHz. chemicalbook.comchemicalbook.comchemicalbook.com

| Nucleus | Atom Position | Chemical Shift (δ) in ppm | Coupling Constant(s) (J) in Hz |

|---|---|---|---|

| ¹H | Ar-H | 7.00-7.16 | - |

| ¹H | Ar-H | 7.17-7.29 | - |

| ¹H | Ar-H | 7.34-7.47 | - |

| ¹³C | C-1 | 110.40 | d, J = 17.5 |

| ¹³C | C-4 | 116.40 | d, J = 17.7 |

| ¹³C | C-5 | 124.70 | dd, J = 7.1, J = 5.0 |

| ¹³C | C-6 | 128.23 | d, J = 3.6 |

| ¹³C | C-2 | 148.10 | dd, J = 248.8, J = 14.3 |

(d = doublet, dd = doublet of doublets)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing molecular connectivity. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons on the aromatic ring. scribd.com This helps to trace the sequence of the three contiguous hydrogen atoms (H-4, H-5, and H-6) and differentiate them based on their coupling partners.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond ¹J_C-H correlation). youtube.comustc.edu.cn By combining the ¹H and ¹³C data, the HSQC spectrum would definitively link the proton signals at δ ~7.0-7.5 to their respective carbon signals at δ 116.40 (C-4), δ 124.70 (C-5), and δ 128.23 (C-6). chemicalbook.comchemicalbook.comyoutube.com

Mass Spectrometry (MS) of this compound

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.

The mass spectrum of this compound exhibits a characteristic molecular ion [M]⁺ peak cluster. chemicalbook.com Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in nearly equal natural abundance (~50.7% and ~49.3%, respectively). docbrown.info This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge (m/z) units. docbrown.info For this compound (C₆H₃BrF₂), these peaks are observed at m/z 192 and m/z 194. chemicalbook.comchemicalbook.comchemicalbook.com The relative intensity ratio of these peaks is approximately 99:100, which is the hallmark signature of a molecule containing a single bromine atom. chemicalbook.comchemicalbook.com

Interactive Table: Molecular Ion Data for this compound

| Ion | m/z | Relative Intensity (%) | Assignment |

|---|---|---|---|

| [C₆H₃⁷⁹BrF₂]⁺ | 192 | 99 | Molecular Ion [M]⁺ |

Under electron impact ionization, the molecular ion can undergo fragmentation, providing further structural clues. The most prominent fragmentation pathway for this compound involves the cleavage of the relatively weak carbon-bromine bond. chemicalbook.com This results in the loss of a bromine radical (•Br) and the formation of a highly abundant fragment ion, the 2,3-difluorophenyl cation ([M-Br]⁺), observed at m/z 113. chemicalbook.comchemicalbook.comchemicalbook.com The observation of this fragment, with a mass corresponding to the difluorophenyl moiety, further supports the assigned structure. Another significant fragment is noted at m/z 63. chemicalbook.comchemicalbook.com

Interactive Table: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 113 | 88 | [C₆H₃F₂]⁺ |

Vibrational Spectroscopy (FT-IR and Raman) of this compound

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the quantized vibrational energy states of a molecule. The resulting spectra are unique molecular fingerprints, revealing the types of chemical bonds present and their structural arrangement. For this compound, FT-IR and Raman spectra are available through spectral databases. spectrabase.comchemicalbook.comchemicalbook.com

The vibrational spectrum of this compound is dominated by modes associated with its substituted benzene ring. The specific frequencies of these vibrations are influenced by the mass of the atoms and the strength of the bonds connecting them.

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the aromatic ring typically appear in the 3100–3000 cm⁻¹ region. globalresearchonline.net

Aromatic C-C Stretching: Vibrations corresponding to the stretching of carbon-carbon bonds within the benzene ring are characteristic of aromatic systems and generally occur around 1600 cm⁻¹.

C-F Stretching: The carbon-fluorine bond is strong, and its stretching vibrations give rise to intense absorptions in the infrared spectrum. For fluorinated benzenes, these modes are typically observed in the 1200-1100 cm⁻¹ range. globalresearchonline.net In related molecules, a strong C-F stretch is noted around 1220 cm⁻¹.

C-Br Stretching: The carbon-bromine bond is weaker and involves a heavier atom, resulting in its stretching vibration appearing at lower frequencies. This mode is typically found in the 650–485 cm⁻¹ range. globalresearchonline.net Studies of similar compounds place the C-Br stretch at approximately 550-600 cm⁻¹.

In addition to these primary stretching modes, the "fingerprint region" (below 1400 cm⁻¹) contains a complex series of bending (in-plane and out-of-plane) and deformation modes for C-H, C-F, and C-Br bonds, which are uniquely characteristic of the molecule's specific substitution pattern.

Interactive Table: Typical Vibrational Frequencies for Bonds in Halogenated Benzenes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Bond Type |

| Aromatic C-H Stretch | 3100 - 3000 | Carbon-Hydrogen |

| Aromatic C=C Stretch | ~1600 | Carbon-Carbon |

| C-F Stretch | 1220 - 1100 | Carbon-Fluorine |

| C-Br Stretch | 650 - 485 | Carbon-Bromine |

Precise assignment of the numerous vibrational bands in the experimental FT-IR and FT-Raman spectra is a complex task. To achieve unambiguous assignments, researchers correlate the experimental data with theoretical calculations. researchgate.net Density Functional Theory (DFT) is a powerful quantum chemical method used for this purpose. globalresearchonline.netresearchgate.net

The process involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). globalresearchonline.netresearchgate.net

Frequency Calculation: Harmonic vibrational frequencies are calculated for the optimized geometry. These theoretical frequencies often systematically deviate from experimental values.

Scaling: To improve agreement with experimental data, the calculated frequencies are uniformly scaled using a specific scaling factor. globalresearchonline.net

Potential Energy Distribution (PED) Analysis: PED analysis is performed to determine the contribution of each bond's stretching, bending, or torsion to a particular vibrational mode. This allows for a definitive assignment of complex vibrations that arise from the coupling of several motions. globalresearchonline.net

This combined experimental and computational approach has been successfully applied to many related halogenated benzenes, such as 1,4-dibromo-2,5-difluorobenzene (B1294941) and 1-bromo-2-chlorobenzene, providing a reliable methodology for the complete vibrational analysis of this compound. globalresearchonline.netresearchgate.net

UV-Visible Absorption and Emission Spectroscopy of this compound

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. Upon absorbing UV radiation, electrons are promoted from lower energy molecular orbitals to higher energy ones.

For aromatic molecules like this compound, the absorption of UV light typically induces π → π* transitions, where an electron from a pi bonding orbital (π) is excited to a pi anti-bonding orbital (π*). The first UV absorption band for bromofluorobenzenes generally arises from this type of electronic transition. aip.org

While specific absorption maxima for this compound are not detailed in the available literature, studies on the closely related isomer 1-bromo-2,6-difluorobenzene (B153491) utilize excitation wavelengths between 234 nm and 267 nm to induce photochemistry, indicating this is a region of significant UV absorption for this class of compounds. aip.orgaip.orgnih.gov

The fate of the molecule after absorbing a UV photon is of significant interest. For many brominated aromatic compounds, absorption leads to the rapid cleavage of the C-Br bond. Studies on the isomer 1-bromo-2,6-difluorobenzene provide a model for the expected photodissociation dynamics. aip.orgaip.org

The proposed mechanism involves several key steps:

Excitation: The molecule absorbs a UV photon, promoting it to an excited singlet electronic state (S₁), which has ππ* character.

Predissociation: The molecule does not dissociate directly from this initial excited state. Instead, it undergoes a rapid transition to a repulsive electronic state (a πσ* or nσ* state) where the C-Br bond is no longer stable.

Bond Fission: The C-Br bond breaks, releasing a bromine atom, Br(²P₃/₂) or its spin-orbit excited state Br(²P₁/₂). aip.org

This entire process for the 2,6-isomer is extremely fast, occurring in less than 300 femtoseconds. aip.org Theoretical calculations on this isomer suggest that the dissociation is not a simple one-dimensional process along the C-Br stretching coordinate. Other molecular motions, such as out-of-plane bending of the bromine atom, are crucial in facilitating the transition to the dissociative state and breaking the molecule's symmetry. aip.orgnih.gov It is expected that this compound follows a similar multi-dimensional and rapid photodissociation pathway upon UV excitation.

V. Computational Chemistry and Theoretical Modeling of 1 Bromo 2,3 Difluorobenzene

Density Functional Theory (DFT) Studies on 1-Bromo-2,3-difluorobenzene

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems. For this compound, DFT calculations can elucidate its geometric parameters, electronic properties, and predict its spectroscopic behavior.

Theoretical studies on halobenzenes and related aromatic compounds have demonstrated that DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), can provide reliable geometric and energetic data. nih.gov Geometry optimization of this compound using such methods would determine the most stable conformation by minimizing the energy of the molecule. This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzene (B151609) ring and the orientation of the bromo and fluoro substituents are defined. The electronic structure calculations reveal the distribution of electron density within the molecule, which is crucial for understanding its chemical behavior.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Illustrative) This table is illustrative and based on general knowledge of DFT calculations on similar molecules, as specific literature on this compound is not available.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Lengths | ~1.35 Å |

| C-C Bond Lengths (aromatic) | ~1.39 - 1.40 Å |

| C-H Bond Lengths | ~1.08 Å |

| C-C-Br Bond Angle | ~120° |

| C-C-F Bond Angles | ~120° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. semanticscholar.orgmdpi.com The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's chemical stability and reactivity. semanticscholar.org A smaller HOMO-LUMO gap suggests higher reactivity. semanticscholar.org For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, while the LUMO would be distributed over the aromatic ring with contributions from the carbon-halogen bonds. The presence of electron-withdrawing fluorine atoms can lower the energy of both the HOMO and LUMO compared to unsubstituted bromobenzene. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for this compound This table is illustrative and based on general principles of HOMO-LUMO analysis for substituted benzenes.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | ~ 6.0 eV | Chemical reactivity and stability |

DFT calculations are a reliable tool for predicting various spectroscopic parameters. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, can be used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are valuable for assigning experimental NMR signals. schrodinger.com Similarly, the vibrational frequencies for IR and Raman spectroscopy can be computed. researchgate.net These calculations help in the interpretation of the experimental spectra by assigning specific vibrational modes to the observed absorption bands. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions. nih.gov For this compound, TD-DFT would likely predict π→π* transitions within the aromatic ring. lehigh.edu

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative and based on the general application of DFT for spectroscopic predictions.

| Spectroscopic Technique | Predicted Parameter | Illustrative Value/Range |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | 7.0 - 7.5 ppm |

| ¹³C NMR | Chemical Shifts (δ) | 110 - 140 ppm (with C-F and C-Br carbons at extremes) |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | C-H stretch: ~3100, C=C stretch: ~1600, C-F stretch: ~1250, C-Br stretch: ~600 |

| UV-Vis Spectroscopy | Maximum Absorption (λ_max) | ~260 nm (π→π* transition) |

Molecular Dynamics (MD) Simulations for Understanding Intermolecular Interactions

Molecular dynamics (MD) simulations can be utilized to study the dynamic behavior and intermolecular interactions of this compound in different environments. By simulating the movement of atoms and molecules over time, MD can provide insights into properties like diffusion, viscosity, and the formation of clusters or aggregates. For halogenated aromatic compounds, MD simulations are particularly useful for investigating non-covalent interactions such as halogen bonding and π-π stacking. researchgate.netucl.ac.ukacs.org These interactions are crucial in determining the physical properties and biological activity of such molecules. Force fields used in MD simulations can be optimized to accurately model these specific interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of Fluorinated Aromatics

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. nih.govtandfonline.com For fluorinated aromatic compounds like this compound, QSAR can be a valuable tool for predicting their behavior in various chemical and biological systems.

QSAR models can be developed to predict the reactivity and selectivity of this compound in different types of organic reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution. diva-portal.org These models typically use molecular descriptors derived from the compound's structure, which can be calculated using computational methods. Descriptors can include electronic properties (like HOMO-LUMO energies and partial charges), steric parameters, and topological indices. tandfonline.com By establishing a correlation between these descriptors and experimentally determined reaction rates or product distributions for a series of related compounds, the reactivity of this compound can be predicted. researchgate.netresearchgate.netacs.org For instance, the electron-withdrawing nature of the fluorine atoms is expected to deactivate the aromatic ring towards electrophilic attack and activate it for nucleophilic substitution.

Design of Novel Derivatives with Enhanced Properties

Computational modeling plays a crucial role in the rational design of novel derivatives of this compound with tailored properties for specific applications, particularly in materials science and medicinal chemistry. chemimpex.com While specific computational design studies exclusively focused on this compound derivatives are not extensively documented in publicly available literature, the principles of such design can be inferred from studies on analogous fluorinated aromatic compounds.

The primary strategy involves using this compound as a versatile building block. chemimpex.com Its bromine atom is readily displaced or activated for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of functional groups and aryl fragments. researchgate.net The fluorine atoms on the benzene ring significantly influence the electronic properties, stability, and intermolecular interactions of the resulting derivatives. chemimpex.com

In medicinal chemistry, for example, this compound is a known intermediate for synthesizing potent drug candidates, such as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. sigmaaldrich.cnchemicalbook.com Computational docking and molecular dynamics simulations can be employed to design derivatives that optimize binding affinity to a biological target. By modeling the interactions between the derivative and the receptor's active site, chemists can predict which modifications to the 2,3-difluorophenyl moiety would enhance biological activity.

In materials science, theoretical calculations, particularly Density Functional Theory (DFT), are used to predict the electronic and photophysical properties of new derivatives. For instance, in the design of organic non-linear optical (NLO) materials, DFT calculations can estimate properties like polarizability and hyperpolarizability. bohrium.com By computationally screening different substituents on the this compound scaffold, researchers can prioritize the synthesis of derivatives with the most promising NLO response. Similar computational approaches are used to design novel liquid crystals. chemicalbook.com

The table below illustrates a conceptual framework for how computational methods can guide the design of this compound derivatives with enhanced properties.

| Target Property | Design Strategy (Computational Approach) | Hypothetical Substituent (at position 1) | Predicted Enhancement |

| Enhanced Biological Activity | Molecular Docking, QSAR | A complex heterocyclic moiety | Improved binding affinity to a specific receptor. |

| Non-Linear Optical (NLO) Response | DFT/TD-DFT Calculations | An electron-donating group coupled with an electron-accepting group | Increased molecular hyperpolarizability (β). bohrium.com |

| Liquid Crystal Properties | Molecular Shape & Intermolecular Interaction Modeling | A long alkyl or alkoxy chain | Enhanced mesomorphic (liquid crystal) behavior. |

| Modified Reactivity | Frontier Molecular Orbital (FMO) Analysis | Introduction of further electron-withdrawing or -donating groups | Tuned HOMO-LUMO gap to control reaction kinetics. bohrium.com |

This table is illustrative and based on general principles of computational materials and drug design.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are instrumental in elucidating the complex reaction mechanisms involving this compound. By mapping potential energy surfaces and characterizing transition states, computational chemistry provides a step-by-step understanding of how chemical transformations occur.

Organometallic Reactions: The functionalization of this compound often involves organometallic reagents and catalysts. Theoretical studies on related polyfluorinated bromo-arenes have explored complex mechanisms such as deprotonation-triggered halogen migrations and site-discriminating competitive halogen-metal permutations. researchgate.net For cross-coupling reactions like the Suzuki-Miyaura coupling, which is common for this compound, the mechanism is understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com DFT calculations are a key tool for investigating these steps, providing insights into the geometries and energies of intermediates and transition states. acs.org For instance, studies on similar systems have computationally modeled the transition state for the aryl exchange between a fluorinated aryl group and a gold complex, finding activation energies that align with experimental data. uva.es

Decarboxylative Halogenation: Detailed mechanistic insights, including transition state analysis, have been computationally studied for reactions that produce fluorinated aryl bromides. In a related example, the mechanism to form 2-bromo-1,3-difluorobenzene (a structural isomer) via decarboxylative bromination was investigated using DFT. rsc.org The study identified two key transition states: a rotational transition state (TS-I) and the main decarboxylative bromination transition state (TS-II). To confirm that these transition states correctly connect the reactant and product, Intrinsic Reaction Coordinate (IRC) calculations were performed, which follow the reaction path in both directions from the transition state structure. rsc.org Such studies provide a deep understanding of the reaction energetics and pathway.

Microbial Oxidation: Beyond conventional organic reactions, the biotransformation of this compound has also been a subject of study. The microbial oxidation of this compound by Pseudomonas putida strain 39/D, which expresses toluene (B28343) dioxygenase, has been reported. sigmaaldrich.cnchemicalbook.com This enzymatic reaction leads to the formation of cis-(2S,3S)-1-bromo-5,6-difluoro-2,3-dihydroxy-4,6-diene. chemicalbook.com While detailed transition state calculations for this specific enzymatic reaction are not widely published, such studies typically involve quantum mechanics/molecular mechanics (QM/MM) methods to model the active site and elucidate the stereoselective oxidation mechanism.

The following table summarizes key findings from theoretical and mechanistic studies involving this compound and related reactions.

| Reaction Type | Key Mechanistic Steps / Intermediates | Computational Method / Finding | Product(s) |

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination mdpi.com | DFT calculations are used to model the catalytic cycle and rationalize the role of the base and ligands. acs.org | Biaryl derivatives |

| Decarboxylative Bromination (related isomer) | Rotational Transition State (TS-I), Decarboxylative Bromination Transition State (TS-II) rsc.org | DFT and IRC calculations were used to locate and verify transition states on the potential energy surface. rsc.org | 2-Bromo-1,3-difluorobenzene |

| Microbial Oxidation | Enzymatic dihydroxylation by toluene dioxygenase sigmaaldrich.cnchemicalbook.com | Stereochemistry of the product determined experimentally, suggesting a specific enzyme-substrate interaction. chemicalbook.com | cis-(2S,3S)-1-bromo-5,6-difluoro-2,3-dihydroxy-4,6-diene chemicalbook.com |

| Organometallic Functionalization | Deprotonation-triggered halogen migration, Halogen-metal permutation researchgate.net | Use of specific organometallic recipes to achieve high regioflexibility. researchgate.net | Various functionalized derivatives |

Vi. Applications of 1 Bromo 2,3 Difluorobenzene in Advanced Synthesis and Materials Science

Role of 1-Bromo-2,3-difluorobenzene in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). innospk.com Fluorinated aromatic compounds are highly prized in medicinal chemistry for their ability to improve a drug's metabolic profile and enhance its binding affinity to biological targets. innospk.com The 2,3-difluorophenyl moiety, introduced via this intermediate, is a critical component in a range of therapeutics targeting various diseases.

Research has demonstrated the utility of the 2,3-difluorophenyl group in developing novel antiviral compounds. This compound serves as a key precursor for introducing this structural motif.

In a notable study, a series of benzothiazolyl-pyridine hybrids were synthesized and evaluated for their activity against H5N1 influenza and SARS-CoV-2 viruses. nih.govacs.org One of the most active compounds, 5-(Benzothiazolyl)-6-amino-1-(2,3-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, incorporates the 2,3-difluorophenyl group at the N1 position of the pyridine (B92270) ring. acs.org The synthesis of this antiviral agent involves a precursor that is derived from this compound. acs.org The resulting compounds, particularly those containing fluorine atoms, exhibited significant virucidal effects and inhibitory activity against the SARS-CoV-2 main protease (3CLpro). nih.gov

While this compound is cited as an important intermediate for developing treatments for inflammatory conditions, specific examples of potent anti-inflammatory drugs derived directly from it are less documented in public literature compared to its other applications. innospk.com The value of this compound lies in its role as a building block for creating libraries of fluorinated molecules for screening. The incorporation of the difluorophenyl moiety can be a crucial step in modifying known pharmacophores to enhance their anti-inflammatory activity. innospk.com The search for novel cyclooxygenase-2 (COX-2) inhibitors, a key target in anti-inflammatory drug design, often involves the synthesis of diverse fluorinated aromatics, although many documented examples utilize different isomers such as 1-bromo-3-fluorobenzene (B1666201). tandfonline.com

The 2,3-difluorophenyl scaffold is also explored in the design of agents for cancer therapy. Heat shock protein 90 (Hsp90) is a significant target in oncology, as its inhibition can lead to the degradation of multiple oncoproteins. Research into Hsp90 inhibitors has utilized derivatives of this compound.

Specifically, 1-(bromomethyl)-2,3-difluorobenzene, a closely related derivative, has been used as a reagent to synthesize a series of benzyl-substituted purine (B94841) analogues. researchgate.net These compounds were designed as Hsp90 inhibitors, and their development as potential chemotherapeutics for cancer and other diseases is an active area of research. researchgate.net

One of the most significant and well-documented applications of this compound is in the synthesis of small-molecule CGRP receptor antagonists, a class of drugs highly effective for the acute treatment of migraine. chemicalbook.com The 2,3-difluorophenyl group is a key structural feature in several potent antagonists, where it contributes to improved metabolic stability and oral exposure. nih.gov

Rimegepant (BMS-927711): This orally available CGRP receptor antagonist, approved for the acute and preventive treatment of migraine, is synthesized using this compound. nih.gov A key step in its synthesis involves a palladium-catalyzed coupling reaction between an advanced cyclohepta[b]pyridine intermediate and this compound to install the critical 2,3-difluorophenyl group. nih.gov

BMS-846372: This potent, orally active CGRP receptor antagonist was developed for migraine treatment. nih.govchemicalbook.com Its synthesis features the generation of 2,3-difluorophenyl lithium, which is prepared in situ from this compound. nih.gov This organolithium reagent is then added to a ketone on the cycloheptapyridine core to form a crucial alcohol intermediate, demonstrating the integral role of the starting bromo-compound in constructing the final API. nih.gov

Table 1: Pharmaceutical Agents Synthesized Using this compound

| Synthesized Compound/Series | Therapeutic Class | Role of this compound |

| Rimegepant (BMS-927711) | CGRP Receptor Antagonist (Migraine) | Key reagent in a palladium-catalyzed coupling reaction to introduce the 2,3-difluorophenyl moiety. nih.gov |

| BMS-846372 | CGRP Receptor Antagonist (Migraine) | Precursor to 2,3-difluorophenyl lithium for addition to a core intermediate. nih.gov |

| Benzothiazolyl-pyridine Hybrids | Antiviral (H5N1, SARS-CoV-2) | Precursor for introducing the 1-(2,3-difluorophenyl) group, enhancing antiviral activity. acs.org |

| Benzyl Substituted Purines | Hsp90 Inhibitor (Cancer) | Used as its derivative, 1-(bromomethyl)-2,3-difluorobenzene, to synthesize potential anticancer agents. researchgate.net |

Applications in Agrochemical Development

In addition to its role in pharmaceuticals, this compound is a valuable intermediate in the agrochemical sector for the development of new crop protection agents. chemimpex.com The presence of the difluorophenyl group in a molecule can enhance its herbicidal or fungicidal efficacy and influence its environmental persistence and selectivity.

This compound is generally cited as a building block for creating novel herbicides and fungicides. chemimpex.com The unique electronic properties and substitution pattern of the compound make it a target for synthetic chemists aiming to discover new active ingredients. However, while its isomer, 1-bromo-2,4-difluorobenzene, is a well-documented precursor for fungicides like fluconazole, specific commercial agrochemicals derived from the 2,3-difluoro isomer are not as widely reported in public scientific literature. chemimpex.comgoogle.com Its application in this field is primarily as a versatile starting material for research and development programs aimed at creating new patented agrochemicals. chemimpex.com

Table 2: Agrochemical Applications of this compound

| Application Area | Function | Role of this compound |

| Agrochemical R&D | Herbicide, Fungicide | Serves as a key intermediate for synthesizing novel fluorinated active ingredients for crop protection. chemimpex.com |

Advanced Materials Science Applications

This compound is utilized as an intermediate in the production of liquid crystals for display technologies. smolecule.comchemicalbook.comlookchem.com The incorporation of fluorine atoms into aromatic compounds is a critical design element for modern liquid crystal materials. Fluorine's high electronegativity and small size can alter key properties of the final liquid crystal molecules, such as their dielectric anisotropy, viscosity, and optical birefringence, which are essential for the performance of liquid crystal displays (LCDs). The synthesis of novel liquid crystal structures often involves building blocks like this compound to introduce these desirable properties. smolecule.comworktribe.com

| Application Area | Role of this compound | Key Impact of Fluorine Atoms |

| Liquid Crystal Displays (LCDs) | Serves as a synthetic intermediate for liquid crystal molecules. chemicalbook.comlookchem.com | Influences liquid crystalline behavior and enhances performance metrics. smolecule.com |

This table summarizes the role of this compound in liquid crystal development.

In the field of material science, this compound is used to create specialty polymers and resins with enhanced characteristics. chemimpex.com The bromine atom on the benzene (B151609) ring acts as a reactive handle, allowing the molecule to be incorporated into polymer chains through various functionalization and polymerization reactions. smolecule.com

The presence of the two fluorine atoms imparts specific properties to the resulting polymers, such as:

Thermal Stability: Fluorinated polymers are known for their high resistance to thermal degradation.

Chemical Resistance: The strong carbon-fluorine bond enhances the material's stability against chemical attack.

These properties make the resulting materials suitable for applications requiring high performance under demanding conditions. chemimpex.com

This compound and its isomers are important precursors in the synthesis of materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). Boron-based multiple-resonance (MR) emitters, which are known for their high efficiency and color purity in OLEDs, can be synthesized from bromodifluorobenzene starting materials. rsc.org These advanced emitters can achieve nearly 100% internal quantum efficiency through a process called thermally activated delayed fluorescence (TADF). rsc.org

The synthesis often involves a lithiation reaction followed by borylation. While 2-bromo-1,3-difluorobenzene is a commonly cited precursor, the fundamental chemistry is applicable to other isomers, demonstrating the importance of the bromo-difluoro-benzene scaffold in accessing these high-performance electronic materials. rsc.org

Utilization in Specialty Chemicals and Reagents

A specific and notable application of this compound is in the preparation of functionalized phosphane ligands. It is explicitly used as a precursor for the synthesis of 2,3-difluorophenyl(dimethyl)phosphane. chemicalbook.comlookchem.com

The synthesis route typically involves the reaction of this compound with a phosphinating agent. The resulting fluorinated phosphane can be used as a ligand in catalysis or as a building block for more complex organophosphorus compounds. These types of ligands are crucial in many transition-metal-catalyzed reactions, where the electronic properties of the phosphane can fine-tune the catalyst's activity and selectivity.

| Precursor | Reaction | Product | Application of Product |

| This compound | Phosphination | 2,3-difluorophenyl(dimethyl)phosphane chemicalbook.comlookchem.com | Ligand in catalysis, specialty reagent synthesis. |

This table outlines the synthesis of a functionalized phosphane from this compound.

Building Block for Complex Organic Molecules